6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a bicyclic scaffold combining a pyrazole and pyrazine ring. The structure features a 6-methyl group and a 4-phenylpiperazine carbonyl moiety at the C2 position (CAS 1638612-67-5) . Its synthesis typically involves cyclization reactions under basic conditions, as seen in analogous pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives .
Properties
IUPAC Name |
6-methyl-2-(4-phenylpiperazine-1-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-12-23-16(17(24)19-13)11-15(20-23)18(25)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOCUOCQYMWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as aryl(4-phenylpiperazin-1-yl)methanethione derivatives, have been shown to target acetylcholinesterase (ache) and butyrylcholinesterase (bche). These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
Similar compounds have been shown to inhibit ache and bche. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission. By inhibiting AChE and BChE, the compound could potentially enhance the signaling of acetylcholine, a key neurotransmitter involved in learning and memory. This could have downstream effects on cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic signaling is impaired.
Biological Activity
6-Methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 313.37 g/mol. The presence of the piperazine moiety is notable for its role in enhancing biological activity.
Antidepressant Activity: Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant effects. These compounds are believed to act on serotonin and dopamine receptors, modulating neurotransmitter levels and improving mood disorders .
Anticancer Properties: The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Biological Activity Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin and dopamine | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Antidepressant Efficacy: A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of several piperazine derivatives. The results indicated that compounds similar to this compound significantly reduced depressive-like behaviors in animal models .
- Cancer Cell Proliferation: In vitro studies demonstrated that this compound inhibited the growth of HeLa and MCF7 cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased rates of apoptosis .
- Antimicrobial Activity: Research has also explored the antimicrobial properties of this compound against various bacterial strains. It was found to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of pyrazolo compounds exhibit antidepressant properties. A study demonstrated that compounds similar to 6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one can modulate serotonin and norepinephrine levels, which are crucial in treating depression .
Antipsychotic Potential
The incorporation of piperazine moieties in the structure enhances the affinity for serotonin receptors, suggesting potential applications as antipsychotic agents. Compounds with similar structures have shown efficacy in reducing psychotic symptoms in animal models .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of pyrazolo compounds. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating promising results in reducing inflammation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies show that modifications to the pyrazolo structure can enhance activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Case Studies
Comparison with Similar Compounds
Structural Analogues with Substituted Aromatic Groups
Several analogues differ in the substituents on the phenyl ring or the piperazine moiety:
- 2-(3,4-Dimethylphenyl) derivative (CAS 1021262-12-3): Bulky substituents may reduce solubility but increase target selectivity .
- 4-Benzoyl-piperazinyl analogue (CAS 313986-65-1): Replacing phenyl with benzoyl in the piperazine group could alter interactions with kinase ATP-binding domains .
Table 1: Structural and Pharmacokinetic Comparison
Cyclic vs. Acyclic Derivatives
The cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold (e.g., the target compound) exhibits superior pharmacokinetics compared to acyclic β-amidomethyl vinyl sulfones. For instance:
- Cyclic form : Plasma exposure is 4-fold higher, with a half-life of ~30 min .
- Acyclic form : Rapid clearance (half-life ~10 min) limits therapeutic utility .
This highlights the importance of cyclization in enhancing in vivo stability.
Functional Group Variations
- Ferrocenyl derivatives : Compounds like 5-(4-fluorobenzyl)-4-oxo-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 477845-46-8) introduce redox-active ferrocene, which may modulate apoptosis pathways in cancer cells .
- Quinoline hybrids: 5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline integrates a quinoline group, expanding π-π stacking interactions for enhanced DNA intercalation .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Intermediate preparation : Form pyrazolo[1,5-a]pyrazinone and 4-phenylpiperazine precursors separately. Optimize coupling reactions (e.g., amide bond formation) using carbodiimide reagents (e.g., EDCI) under inert atmospheres .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Monitor purity via TLC and confirm structures via -NMR and HRMS .
Yield optimization : Adjust reaction temperature (60–80°C for coupling steps), solvent (DMF or THF), and stoichiometry (1:1.2 molar ratio of pyrazolo core to piperazine derivative) to minimize side products .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze - and -NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., carbonyl at ~170 ppm, pyrazine ring protons at 7–9 ppm) .
- Mass spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H] for CHNO: calcd. 376.1764) .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., C–H···O bonds) in solid-state forms .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with kinase targets, and what experimental validation is required?
- Methodological Answer :
Molecular docking : Use software like AutoDock Vina to model binding poses in kinase active sites (e.g., VEGFR2 or CDK2). Prioritize residues (e.g., hinge region) for hydrogen bonding with the pyrazolo-pyrazinone core .
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) to rank affinity .
Experimental validation : Perform kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (0.1–10 µM) and correlate IC values with computational predictions .
Q. What strategies resolve discrepancies in reported biological activities across cellular models?
- Methodological Answer :
- Comparative assays : Test the compound in parallel against in vitro (e.g., MCF-7, HeLa) and in vivo (zebrafish xenograft) models under standardized conditions (e.g., 48-h exposure, 10% FBS media) .
- Metabolic profiling : Use LC-MS to quantify metabolite formation (e.g., CYP450-mediated oxidation) that may alter activity in different systems .
- Pathway analysis : Apply RNA-seq or phosphoproteomics to identify off-target effects (e.g., MAPK vs. PI3K/AKT modulation) contributing to variability .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-phenylpiperazine with thiomorpholine) and assess logP (HPLC) and solubility (shake-flask method) .
- Pharmacokinetic assays :
- Plasma stability : Incubate with human plasma (37°C, 24 h) and quantify degradation via HPLC-UV .
- Caco-2 permeability : Measure P values to predict oral bioavailability .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .
- Synergy assessment : Use the Chou-Talalay method (CompuSyn) for combination studies (e.g., with cisplatin), reporting combination indices (CI < 1 indicates synergy) .
Q. How should researchers design experiments to assess the compound’s potential for off-target binding?
- Methodological Answer :
- Broad-panel screening : Test against a diverse target library (e.g., Eurofins Cerep’s SafetyScreen44™) at 10 µM, flagging >50% inhibition hits .
- Thermal shift assays : Monitor protein denaturation (DSF) to identify non-specific binding to serum albumin or cytochrome P450s .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular weight | HRMS (ESI+) | 376.18 g/mol | |
| logP | HPLC (C18 column) | 2.8 ± 0.3 | |
| Plasma stability (t) | Human plasma, 37°C | >6 hours | |
| IC (VEGFR2) | ADP-Glo™ kinase assay | 0.45 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
